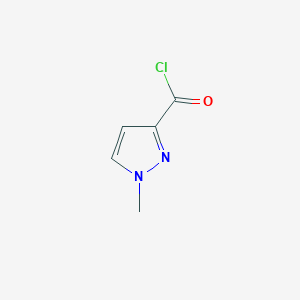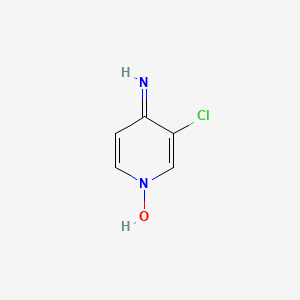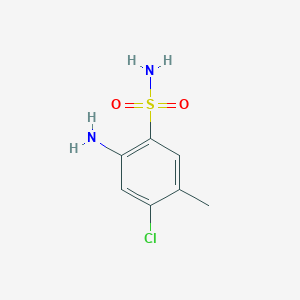
6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine
Overview
Description
“6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine” is a chemical compound with the molecular formula C14H14ClNS . It has an average mass of 263.786 Da and a monoisotopic mass of 263.053558 Da .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrrolopyrazine derivatives, which are similar compounds, have been synthesized using various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . It has one hydrogen bond acceptor, no hydrogen bond donors, and two freely rotating bonds .Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 367.3±37.0 °C at 760 mmHg, and a flash point of 175.9±26.5 °C . It has a molar refractivity of 74.4±0.3 cm3, a polar surface area of 31 Å2, and a molar volume of 207.1±3.0 cm3 .Scientific Research Applications
Synthesis and Chemical Properties
Efficient synthesis methods for related heterocyclic compounds, such as tetrahydrothieno pyridine derivatives, offer pathways for creating a variety of structurally related molecules. These methods enable the exploration of the compound's utility in further chemical transformations and the development of novel materials. For instance, research demonstrates the versatility of pyridine and thieno pyridine derivatives as building blocks for synthesizing complex molecules and polymers, highlighting their importance in synthetic chemistry (Figueroa‐Pérez et al., 2006; Wang et al., 2006).
Biological Activity
While excluding information on drug use, dosage, and side effects, it is worth noting that compounds featuring the tetrahydrothieno pyridine core have been extensively studied for their biological activities. These studies often reveal promising pharmacological potentials, suggesting a broad area of investigation for 6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine in drug discovery and medicinal chemistry (Sangshetti et al., 2014).
Material Science Applications
Research on polyimides and other polymers incorporating pyridine derivatives showcases the potential for using this compound in the development of new materials with desirable thermal and mechanical properties. These materials could find applications in electronics, aerospace, and other high-tech industries, demonstrating the compound's relevance beyond purely chemical synthesis (Yan et al., 2011).
Catalysis
Compounds related to this compound may also serve as ligands in catalytic systems, facilitating various chemical reactions, including those important for organic synthesis and industrial processes. The use of pyridine and its derivatives in transition metal complexes underlines the potential of such compounds in catalysis, offering routes to more efficient and selective synthetic methodologies (Das et al., 2009).
Future Directions
Pyrrolopyrazine derivatives, which include “6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine”, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
Ticlopidine Impurity F, also known as 4K7K0L75HT or 6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine, primarily targets the adenosine diphosphate (ADP) receptors on platelets . These receptors play a crucial role in platelet aggregation, a process that is essential for blood clotting .
Mode of Action
The active metabolite of Ticlopidine Impurity F prevents the binding of ADP to its platelet receptor . This impairs the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . It is proposed that the inhibition involves a defect in the mobilization from the storage sites of the platelet granules to the outer membrane .
Biochemical Pathways
Ticlopidine Impurity F affects the platelet aggregation pathway . By inhibiting the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, it prevents platelets from sticking together, thereby reducing the formation of blood clots . This has downstream effects on the cardiovascular system, particularly in conditions where blood clot formation is undesirable, such as stroke and transient ischemic attacks .
Pharmacokinetics
Ticlopidine is a prodrug that is metabolized to an active form . After oral administration, it results in ex vivo inhibition of platelet aggregation . Unchanged ticlopidine can be detected for up to 96 hours post-dose . Repeated administration of ticlopidine results in 3- to 4-fold accumulation of the drug after 2 weeks . The terminal elimination half-life is between 20 and 50 hours .
Result of Action
The molecular and cellular effects of Ticlopidine Impurity F’s action primarily involve the inhibition of platelet aggregation . This results in a reduction in the formation of blood clots, thereby decreasing the risk of thrombotic strokes and other conditions associated with thrombi .
Properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS/c15-13-4-2-1-3-12(13)9-16-7-5-11-6-8-17-14(11)10-16/h1-4,6,8H,5,7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUZXEAFETYUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CS2)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62019-75-4 | |
| Record name | 6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062019754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2-chloro-benzyl)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-(2-CHLOROBENZYL)-4,5,6,7-TETRAHYDROTHIENO(2,3-C)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K7K0L75HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B1601036.png)

